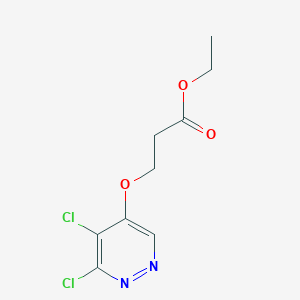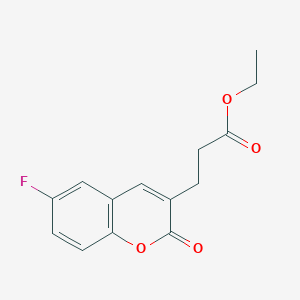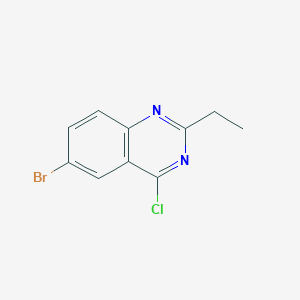![molecular formula C10H18BN3O5 B11851494 [1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid CAS No. 915283-87-3](/img/structure/B11851494.png)
[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolidine ring, further modified with acetamido groups. The presence of the boronic acid moiety makes it a valuable compound in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetamido groups and the boronic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the acetamido groups or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can produce various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active site of proteases, making it a valuable tool for studying enzyme function and inhibition.
Medicine
In medicine, (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid is explored for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases such as cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer synthesis and catalysis.
Wirkmechanismus
The mechanism of action of (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as proteases. The boronic acid group forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This interaction can disrupt various biological pathways, leading to therapeutic effects in diseases where protease activity is dysregulated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid: Unique due to its specific structure and functional groups.
Pyrimidines: Known for their anti-inflammatory and antimicrobial activities.
5-Amino-pyrazoles: Used in the synthesis of diverse heterocyclic compounds with various biological activities.
Uniqueness
The uniqueness of (1-(2-(2-Acetamidoacetamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of a boronic acid group with a pyrrolidine ring and acetamido groups. This structure imparts specific chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
915283-87-3 |
|---|---|
Molekularformel |
C10H18BN3O5 |
Molekulargewicht |
271.08 g/mol |
IUPAC-Name |
[1-[2-[(2-acetamidoacetyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BN3O5/c1-7(15)12-5-9(16)13-6-10(17)14-4-2-3-8(14)11(18)19/h8,18-19H,2-6H2,1H3,(H,12,15)(H,13,16) |
InChI-Schlüssel |
KDXAKATVSAHDLD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CCCN1C(=O)CNC(=O)CNC(=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


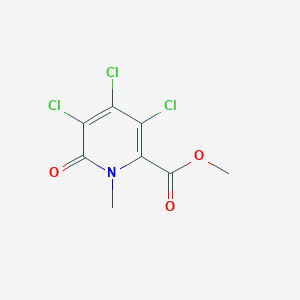
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(1,1-dimethylethyl)-2-methyl-](/img/structure/B11851416.png)
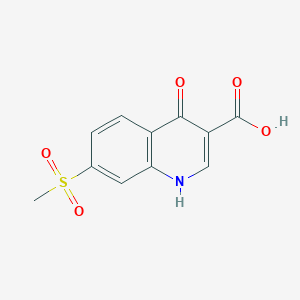
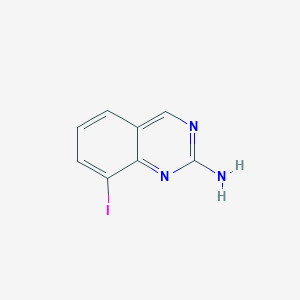

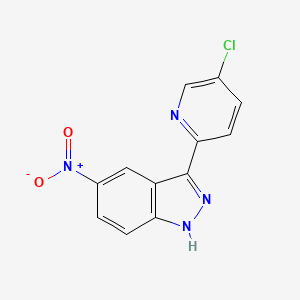

![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)


